N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]cyclohexanecarboxamide
Description
N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]cyclohexanecarboxamide is a synthetic compound featuring a cyclohexanecarboxamide core substituted with a furan-2-yl group and a 4-methoxybenzenesulfonyl moiety. Its molecular architecture combines a hydrophobic cyclohexane ring, a sulfonamide linker, and an electron-rich furan heterocycle. The 4-methoxybenzenesulfonyl group may confer metabolic stability, as seen in related sulfonamide derivatives .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S/c1-25-16-9-11-17(12-10-16)27(23,24)19(18-8-5-13-26-18)14-21-20(22)15-6-3-2-4-7-15/h5,8-13,15,19H,2-4,6-7,14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNKHBLVDSFIJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2CCCCC2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound can be described structurally as follows:
- Furan ring : Contributes to the compound's reactivity and biological activity.
- Methoxybenzenesulfonyl group : Enhances solubility and may influence target interaction.
- Cyclohexanecarboxamide : Provides a stable backbone for the compound.
Research indicates that compounds similar to this compound exhibit inhibitory effects on specific signaling pathways involved in cancer progression. Specifically, the compound has shown potential in inhibiting Ras small GTPases, which are pivotal in tumor growth and metastasis.
Inhibition of RalA and RalB Kinases
In a study evaluating various derivatives, it was found that substituents at specific positions significantly affected the inhibitory activity against RalA and RalB kinases. The compound demonstrated an IC50 value of approximately 2.28 µM for HepG2 liver cancer cells, indicating potent activity against hepatocellular carcinoma (HCC) cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that modifications on the furan and sulfonyl groups significantly impacted biological efficacy. For instance:
| Compound | IC50 (HepG2) | IC50 (Huh7) |
|---|---|---|
| 4p | 2.28 ± 0.23 | 4.31 ± 0.39 |
| 4j | 9.57 ± 1.05 | 9.94 ± 1.23 |
| 4k | 5.63 ± 0.58 | 6.01 ± 0.57 |
This table summarizes the inhibitory effects of selected derivatives on hepatoma cell lines, showcasing the compound's potential as a therapeutic agent .
Study on Hepatocellular Carcinoma
In a focused study on hepatocellular carcinoma, this compound was administered to HCC cell lines, demonstrating significant reduction in cell proliferation and induction of apoptosis through caspase activation pathways . The study highlighted the importance of the methoxy group in enhancing bioactivity.
Comparative Assessment with Other Compounds
A comparative assessment with known small-molecule inhibitors showed that this compound exhibited superior binding affinity to target proteins involved in oxidative stress response pathways, further supporting its potential application in cancer therapeutics .
Scientific Research Applications
Overview
3-(4-Fluorobenzamido)-1-benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. This compound features a benzofuran core substituted with a 4-fluorobenzamide group, which enhances its biological activity. Its unique structure allows for various applications in medicinal chemistry, pharmacology, and materials science.
Scientific Research Applications
1. Medicinal Chemistry
- Therapeutic Agent Development: Research indicates that this compound has potential as a therapeutic agent due to its ability to modulate specific biological targets. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties, making it significant in drug development .
- Mechanism of Action: The compound may inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease. This suggests its potential use in neurodegenerative disease therapies .
2. Pharmacology
- Pharmacokinetic Studies: Investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound have been conducted to understand its pharmacological properties better .
- Receptor Activity: It acts as a potent agonist of the CB1 receptor, which is crucial in the brain and nervous system, suggesting applications in neuropharmacology .
3. Materials Science
- Advanced Materials Development: The unique structural features of 3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide make it a candidate for developing advanced materials such as organic semiconductors and photovoltaic devices .
Data Tables
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Therapeutic agent for cancer | Exhibits anti-cancer properties; ongoing research |
| Pharmacology | CB1 receptor agonist | Potential use in neurological disorders |
| Materials Science | Organic semiconductor development | High efficiency in energy conversion |
Case Studies
Case Study 1: Neurodegenerative Disease Research
A study explored the effects of 3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide on amyloid-beta aggregation. Results indicated significant inhibition of aggregation, suggesting potential therapeutic applications for Alzheimer’s disease .
Case Study 2: Pharmacokinetic Profile
Research into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, supporting its viability as a drug candidate. The study highlighted its metabolic pathways and potential interactions with other drugs .
Overview
N-[2-(Furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]cyclohexanecarboxamide is another synthetic compound with significant potential in various scientific fields. Its unique chemical structure contributes to its diverse applications.
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Research: This compound has been investigated for its anticancer properties, specifically targeting cancer cell proliferation and survival pathways .
- Anti-inflammatory Effects: Studies suggest that it may have anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
2. Organic Synthesis
- Building Block for Complex Molecules: It serves as a versatile building block in organic synthesis, allowing researchers to create more complex compounds with potential therapeutic applications .
3. Material Science
- Development of Functional Materials: The compound's structural properties make it suitable for developing functional materials used in electronics and photonics .
Data Tables
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Inhibits cancer cell growth; further studies ongoing |
| Organic Synthesis | Intermediate in complex molecule synthesis | Facilitates creation of various derivatives |
| Material Science | Functional material development | Potential applications in electronic devices |
Case Studies
Case Study 1: Anticancer Activity
In vitro studies demonstrated that this compound significantly inhibited the growth of several cancer cell lines, indicating its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several classes of molecules, particularly those containing cyclohexanecarboxamide, sulfonamide, or heterocyclic moieties. Below is a detailed comparison:
Table 1: Structural Analogues and Their Key Features
Key Comparisons:
Receptor Targeting vs. Metabolic Stability 18F-FCWAY and 18F-Mefway are optimized for 5-HT1A receptor binding but differ in metabolic stability. 18F-FCWAY undergoes significant defluorination, leading to bone uptake, which is reduced by co-administration of miconazole . The target compound’s 4-methoxybenzenesulfonyl group may enhance stability compared to fluoro-substituted analogs .
Structural Modifications and Functional Outcomes
- The pyridine and piperazine groups in 18F-FCWAY/18F-Mefway enhance receptor affinity via hydrogen bonding and π-π interactions . The target compound’s furan-2-yl group may engage in similar interactions but with reduced steric bulk.
- Sulfonamide Linkers : The 4-methoxybenzenesulfonyl group in the target compound contrasts with ethanesulfonamido in , which may influence solubility and membrane permeability.
Heterocyclic Diversity
- Quinazolinyl () and thiazolyl () derivatives highlight the role of nitrogen-containing heterocycles in modulating bioactivity. The target compound’s furan ring, while less basic, may confer metabolic resistance to oxidative degradation .
Table 2: Pharmacokinetic and Functional Metrics (Selected Compounds)
*Predicted using fragment-based methods; †estimated based on sulfonamide hydrophobicity.
Q & A
Q. What are the common synthetic routes for N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]cyclohexanecarboxamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves three key steps:
- Furan ring formation via cyclization of precursor aldehydes or ketones.
- Sulfonylation using 4-methoxybenzenesulfonyl chloride under anhydrous conditions to prevent hydrolysis .
- Amide bond formation between the sulfonylated intermediate and cyclohexanecarboxylic acid via coupling reagents (e.g., EDC/HOBt) in solvents like dichloromethane or DMF .
Optimization includes temperature control (0–25°C for sulfonylation), solvent polarity adjustments, and catalyst screening (e.g., DMAP for amidation). Purity is confirmed via HPLC and NMR .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer :
- Spectroscopic techniques :
- 1H/13C NMR to confirm substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, sulfonyl group integration) .
- IR spectroscopy to identify key functional groups (e.g., S=O stretching at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS showing [M+H]+ ion) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- In vitro assays show antibacterial activity against Gram-positive bacteria (MIC: 8–16 µg/mL) via sulfonamide-mediated folate pathway inhibition .
- Anti-inflammatory effects (IC50: ~10 µM in COX-2 inhibition assays) attributed to the methoxybenzenesulfonyl group .
- Cytotoxicity screening in cancer cell lines (e.g., MCF-7) reveals moderate activity (IC50: 25–50 µM), necessitating SAR optimization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Assay variability (e.g., bacterial strain differences in MIC assays).
- Solubility issues (e.g., DMSO concentration affecting cell viability results).
Mitigation strategies: - Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Use structural analogs (e.g., replacing 4-methoxy with 4-chloro in sulfonyl group) to isolate activity contributors .
- Validate findings across multiple labs with blinded replicates.
Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or amine) to the cyclohexane ring to enhance solubility (logP reduction from 3.5 to 2.8) .
- Metabolic stability : Replace furan with thiophene (see analogs) to reduce CYP450-mediated oxidation .
- Prodrug design : Esterify the amide group to improve oral bioavailability, followed by in vivo hydrolysis studies .
Q. How can computational methods guide the design of derivatives with improved target binding?
- Methodological Answer :
- Molecular docking (e.g., AutoDock Vina) identifies key interactions:
- Sulfonyl group hydrogen bonding with Arg120 in COX-2 .
- Furan π-π stacking with Tyr355 in bacterial dihydropteroate synthase .
- MD simulations (100 ns) assess binding stability and guide substituent modifications (e.g., bulkier groups for enhanced van der Waals interactions) .
Key Research Findings
- The 4-methoxybenzenesulfonyl group is critical for dual antibacterial/anti-inflammatory activity but contributes to high logP (~3.5), limiting solubility .
- Cyclohexanecarboxamide’s conformational flexibility enhances target binding but may reduce metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
